molecular formula C7H5FO2 B117668 3-Fluorobenzoic acid CAS No. 455-38-9

3-Fluorobenzoic acid

Cat. No.: B117668
CAS No.: 455-38-9
M. Wt: 140.11 g/mol
InChI Key: MXNBDFWNYRNIBH-UHFFFAOYSA-N
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Description

3-Fluorobenzoic acid (C₇H₅FO₂) is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the meta-position relative to the carboxyl group. Its molecular structure imparts unique electronic and steric properties, making it valuable in pharmaceutical synthesis, materials science, and enzymology. The compound is synthesized via decarboxylation of 3-fluorophthalic acid using bacterial strains like Bacillus sp. FO or through derivatization of benzoic acid precursors using reagents like oxalyl chloride . Its crystal structure exhibits a 96:4 disorder ratio for the fluorine atom, with hydrogen-bonding interactions influencing molecular packing . This compound serves as a precursor for anti-Alzheimer’s agents , antischistosomal compounds , and metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-fluorobenzaldehyde using atmospheric oxygen in the presence of copper(II) acetate and cobalt(II) acetate as catalysts. The reaction is typically carried out in water at 70°C for 12 hours .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of benzoic acid derivatives. This process involves the use of fluorinating agents such as elemental fluorine or hydrogen fluoride under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride.

    Oxidation Reactions: The compound can be further oxidized to produce more complex fluorinated aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

Scientific Research Applications

Introduction to 3-Fluorobenzoic Acid

This compound (C₇H₅FO₂) is an organic compound characterized by a fluorine atom at the meta position relative to the carboxylic acid group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine.

Applications in Scientific Research

This compound has a wide array of applications across different scientific disciplines, as outlined below:

Chemistry

  • Intermediate in Synthesis : It serves as a precursor for synthesizing various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
  • Reactivity Studies : Its unique structure allows researchers to study nucleophilic aromatic substitution reactions and the effects of fluorine substitution on reactivity.

Biology

  • Enzyme Interaction Studies : The compound is utilized to investigate enzyme interactions and metabolic pathways, particularly in microbial degradation studies .
  • Cytotoxicity Assessment : Recent studies have evaluated tetrahydroacridine derivatives containing the fluorobenzoyl moiety for their cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .

Medicine

  • Drug Development : Due to its unique chemical properties, this compound is being explored for its potential use in drug formulations and as a building block for new therapeutic agents .
  • Prodrug Design : It has been investigated as a component in the synthesis of prodrugs aimed at enhancing the delivery of alkylating agents in targeted cancer therapies .

Environmental Science

  • Biodegradation Studies : Research on the biodegradation of this compound by specific microorganisms like Sphingomonas sp. HB1 highlights its environmental impact and potential for bioremediation applications .
  • Tracer in Petrochemical Exploration : Its stability at low concentrations makes it suitable for use as a tracer in geochemical investigations.

Case Study 1: Cytotoxic Activity Evaluation

A study evaluated a series of tetrahydroacridine derivatives featuring the fluorobenzoyl moiety against lung cancer cell lines (A549) and colorectal cancer (HT29). The results indicated significant cytotoxic activity, highlighting the potential of compounds derived from this compound in cancer therapy .

Case Study 2: Biodegradation Research

Research focused on the biodegradation pathways of this compound by Sphingomonas sp. HB1. The study revealed that while many microorganisms can degrade other fluorinated benzoates, only a few can effectively metabolize this compound due to toxic intermediate accumulation. This research emphasizes its environmental significance and potential bioremediation applications .

Mechanism of Action

The mechanism of action of 3-fluorobenzoic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it can be metabolized by benzoate-1,2-dioxygenase to produce fluorinated catechols, which further undergo ring-cleavage reactions. These interactions highlight the compound’s potential in studying enzyme kinetics and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Physicochemical Properties

In contrast, 2- and 4-fluorobenzoic acids are more extensively studied.

Table 2: Solubility in Ethanol at 298 K

Compound Solubility (mol·kg⁻¹)
3-Fluorobenzoic acid 0.12
2-Fluorobenzoic acid 0.15 (estimated)
4-Fluorobenzoic acid 0.14 (estimated)

Structural and Electronic Effects

  • Hydrogen bonding : The 3-fluoro substituent facilitates planar hydrogen-bonded dimers with pyridine derivatives (O···N = 2.6428 Å), enhancing crystal stability .
  • Steric effects : Fluorine’s small size allows this compound to act as a substrate for defluorinating enzymes like oxygenases, unlike bulkier substituents (e.g., -CN, -CH₃) .

Comparison with Non-Fluorinated Analogues

  • Chlorobenzoic acids : 3-Chlorobenzoic acid is less reactive in enzymatic systems due to chlorine’s electronegativity and steric bulk .
  • Cyanobenzoic acids: 3-Cyano-2-fluorobenzoic acid exhibits distinct spectroscopic properties, enabling analytical applications absent in 3-fluoro derivatives .

Biological Activity

3-Fluorobenzoic acid (3-FBA), a fluorinated derivative of benzoic acid, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of 3-FBA, supported by data tables and relevant case studies.

  • Chemical Formula : C7_7H5_5FO2_2
  • Molecular Weight : 140.11 g/mol
  • CAS Registry Number : 455-38-9

3-FBA is characterized by the presence of a fluorine atom at the meta position of the benzoic acid structure, which influences its solubility, reactivity, and biological interactions.

Cytotoxicity

A significant area of research has focused on the cytotoxic effects of 3-FBA and its derivatives. A study evaluated the cytotoxic activity of tetrahydroacridine derivatives containing a fluorobenzoic moiety against various cancer cell lines, including A549 (lung cancer) and HT29 (colorectal cancer). The results indicated that compounds with 3-FBA exhibited notable cytotoxicity:

CompoundIC50_{50} (A549)IC50_{50} (HT29)
This compound117.76 ± 9.40 µM128.43 ± 13.76 µM

The study found that the meta-fluorine substitution significantly enhances cytotoxic activity compared to other positions, suggesting a structure-activity relationship (SAR) where longer carbon linkages and specific fluorine placements increase efficacy against cancer cells .

Enzyme Interaction

Research has also explored the interaction of 3-FBA with various enzymes. A notable study using 19^{19}F-NMR spectroscopy examined how 3-FBA interacts with porcine kidney D-amino acid oxidase (DAO). The findings revealed that 3-FBA acts as a competitive inhibitor, broadening the peaks observed in NMR spectra, which indicates strong binding affinity to the enzyme . This interaction suggests potential applications in drug design, particularly for inhibitors targeting similar enzymes.

Microbial Degradation

The biodegradation pathways of 3-fluorobenzoate have been studied extensively. Research indicates that while many microorganisms can degrade other fluorobenzoic acids, only a few can metabolize 3-FBA due to toxic intermediates produced during degradation. For instance, Sphingomonas sp. HB-1 was isolated as a bacterium capable of utilizing 3-fluorobenzoate as its sole carbon source . This finding highlights the environmental implications and potential bioremediation applications for compounds containing fluorinated benzoic acids.

Case Studies

  • Antibody-Directed Enzyme Prodrug Therapy : A study investigated novel prodrugs derived from this compound for use in targeted cancer therapy. These prodrugs are designed to be activated by specific enzymes present in tumor tissues, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .
  • Cytotoxicity Against Lung and Colorectal Carcinomas : In comparative studies on various derivatives, it was found that compounds containing 3-FBA showed higher cytotoxicity against colorectal carcinoma cells than lung carcinoma cells, indicating a potential preference for certain cancer types in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluorobenzoic acid, and how do reaction conditions influence product purity?

The synthesis of this compound often involves halogenation or coupling reactions. For example, Suzuki-Miyaura cross-coupling using 3-iodobenzoic acid and fluorinated boronic acids under palladium catalysis is a robust method . Key factors include:

  • Catalyst loading : PdCl₂ at 0.5–1 mol% minimizes side reactions.
  • Solvent selection : Ethanol or THF optimizes solubility and reaction kinetics.
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as residual solvents can affect downstream applications (e.g., crystallography).

Q. How is the solubility of this compound in organic solvents determined experimentally?

A gravimetric method is typically employed:

Prepare a saturated solution in ethanol at 298 K.

Evaporate the solvent under controlled conditions.

Weigh the residual solid to calculate mole fraction solubility (e.g., 0.1794 in ethanol ).
Limitations include single-temperature measurements and lack of error margins for cross-validation.

Q. What techniques are used to characterize the crystal structure of this compound complexes?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) is standard. Key steps:

  • Data collection : Use a diffractometer (e.g., Rigaku R-AXIS) with ω scans.
  • Structure refinement : SHELXL97 software models disorder (e.g., 96:4% fluorine positional disorder in this compound–4-acetylpyridine complexes) .
  • Hydrogen bonding analysis : Identify interactions like O···N (2.6428 Å) to explain packing arrangements .

Advanced Research Questions

Q. How do researchers address contradictions in solubility data for this compound?

The lack of independent solubility studies necessitates cross-method validation:

  • Thermodynamic modeling : Predict solubility via COSMO-RS or UNIFAC.
  • Experimental replication : Use alternative methods (e.g., UV-Vis spectroscopy) to verify gravimetric results .
  • Error analysis : Report relative errors (±4%) and temperature uncertainties (±0.05 K) to contextualize discrepancies.

Q. What are the biodegradation pathways of this compound, and how do intermediates impact toxicity?

Two pathways dominate:

  • 1,2-Dioxygenation : Produces toxic 3-fluorocatechol, which accumulates in Acinetobacter calcoaceticus .
  • 1,6-Dioxygenation : Yields less toxic 4-fluorocatechol, metabolized further to oxoadipate in Sphingomonas spp. .
    Metabolic flux varies by bacterial strain, requiring proteomic or isotopic tracing to resolve pathway dominance.

Q. How is positional disorder in this compound crystals modeled computationally?

Disorder is resolved via:

  • Fourier difference maps : Identify minor occupancy sites (e.g., 4% fluorine disorder in this compound–4-acetylpyridine) .
  • Constraints : Apply isotropic thermal parameters and distance restraints (C-F ≈ 1.35 Å) during SHELXL refinement .
  • Validation : Check residual electron density (<0.23 e Å⁻³) and R-factor convergence (<0.035) .

Q. What experimental strategies mitigate environmental risks of this compound?

  • Biodegradation screening : Test bacterial strains (e.g., Pseudomonas sp. B13) for fluorocatechol metabolism .
  • Toxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity of intermediates.
  • Waste treatment : Optimize ozonation or UV/H₂O₂ advanced oxidation processes (AOPs) for mineralization .

Q. How do computational tools enhance crystallographic refinement of fluorinated compounds?

  • SHELX suite : Robust for small-molecule refinement, handling disorder and hydrogen bonding .
  • Mercury visualization : Analyze packing motifs (e.g., planar stacking in this compound complexes) .
  • Density functional theory (DFT) : Validate experimental bond lengths (e.g., C-F vs. C-Cl stability) .

Properties

IUPAC Name

3-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

MXNBDFWNYRNIBH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)O
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Molecular Formula

C7H5FO2
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DSSTOX Substance ID

DTXSID4060020
Record name Benzoic acid, 3-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

White to light yellow powder; [Acros Organics MSDS]
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Vapor Pressure

0.05 [mmHg]
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CAS No.

455-38-9
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